molecular formula C16H18N4O B6936440 4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-(1H-pyrrol-2-ylmethyl)benzamide

4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-(1H-pyrrol-2-ylmethyl)benzamide

Cat. No.: B6936440
M. Wt: 282.34 g/mol
InChI Key: WEPBXGUUCDZRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-(1H-pyrrol-2-ylmethyl)benzamide: is a complex organic compound that features a pyrazolyl group and a pyrrolylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-(1H-pyrrol-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazolyl and pyrrolylmethyl components. One common approach is to first synthesize the pyrazolyl core through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde. The pyrrolylmethyl group can be synthesized through a similar cyclization reaction involving pyrrole and an appropriate aldehyde or ketone.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzamide group can be oxidized to produce corresponding carboxylic acids.

  • Reduction: : The pyrazolyl group can be reduced to form pyrazolidines.

  • Substitution: : The pyrrolylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of 4-(5-methyl-3,4-dihydropyrazol-2-yl)benzamide carboxylic acid.

  • Reduction: : Formation of 4-(5-methyl-3,4-dihydropyrazolidin-2-yl)-N-(1H-pyrrol-2-ylmethyl)benzamide.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Research has explored its use in drug development, particularly in targeting specific receptors or enzymes.

  • Industry: : It can be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-(1H-pyrrol-2-ylmethyl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:

  • 4-(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole

  • 2-(3,4-dimethylphenyl)-4-{[2-hydroxy-3'- (1H-tetrazol-5-yl)biphenyl-3-yl]-hydrazono}-5-methyl-2,4-dihydropyrazol-3-one

  • 5-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-yl

These compounds share similar structural motifs but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-(1H-pyrrol-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-12-8-10-20(19-12)15-6-4-13(5-7-15)16(21)18-11-14-3-2-9-17-14/h2-7,9,17H,8,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPBXGUUCDZRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.